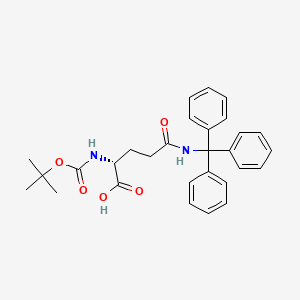

Boc-D-Gln(Trt)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N2O5/c1-28(2,3)36-27(35)30-24(26(33)34)19-20-25(32)31-29(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,30,35)(H,31,32)(H,33,34)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXNCDUSVVLUFM-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-D-Gln(Trt)-OH: Properties, Application, and Protocols

Introduction: The Strategic Importance of Protected Glutamine in Peptide Synthesis

In the intricate field of drug discovery and peptide chemistry, the precise assembly of amino acids into a defined sequence is paramount. Glutamine, with its polar amide side-chain, presents unique challenges during Solid-Phase Peptide Synthesis (SPPS). The unprotected side-chain is susceptible to undesirable side reactions, including dehydration to a nitrile or intramolecular cyclization to pyroglutamate, particularly during the carboxyl group activation step required for peptide bond formation. These events can truncate the synthesis and complicate purification, compromising the yield and purity of the target peptide.

To circumvent these issues, chemists employ protecting group strategies. N-α-Boc-N-γ-trityl-D-glutamine (Boc-D-Gln(Trt)-OH) is a meticulously designed derivative that provides robust, dual protection for use in Boc-chemistry SPPS. The tert-butyloxycarbonyl (Boc) group temporarily protects the α-amino function, while the bulky and acid-labile trityl (Trt) group shields the side-chain amide. This guide offers a comprehensive examination of the chemical properties, strategic application, and detailed protocols for utilizing this compound, providing researchers with the foundational knowledge for its successful implementation in complex peptide synthesis.

Chemical Structure and Physicochemical Properties

The efficacy of this compound originates from its unique chemical architecture, which combines the D-enantiomer of glutamine with two distinct, acid-labile protecting groups.

-

Boc (tert-butyloxycarbonyl) Group: Attached to the α-amino nitrogen, this group prevents the amine from acting as a nucleophile during the coupling reaction. Its lability to moderate acids like trifluoroacetic acid (TFA) allows for its selective removal at each cycle of the synthesis without disturbing more robust protecting groups.[1][2]

-

D-Glutamine Core: The use of the D-enantiomer is a specific strategic choice, often employed to enhance peptide stability against enzymatic degradation or to modulate biological activity by altering the peptide's three-dimensional structure.

-

Trt (Trityl) Group: This bulky triphenylmethyl group is attached to the side-chain amide nitrogen. Its primary role is to provide steric hindrance, physically blocking the amide from participating in side reactions during activation.[3][4] Furthermore, the Trt group significantly enhances the solubility of the amino acid derivative in common organic solvents like DMF and DCM, which is a major advantage over other protected glutamine variants that often exhibit poor solubility.[4]

Molecular Identity and Characteristics

The key identifying and physical properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-5-oxo-5-(tritylamino)pentanoic acid | [5] |

| Synonyms | N-alpha-Boc-N-delta-trityl-D-glutamine, Boc-D-Trityl-Glutamine | [6] |

| CAS Number | 210750-95-1 | [6][7][8] |

| Molecular Formula | C₂₉H₃₂N₂O₅ | [6] |

| Molecular Weight | 488.57 g/mol | [5] |

| Appearance | White to off-white powder | [9] |

Application in Boc-Chemistry Solid-Phase Peptide Synthesis (SPPS)

This compound is a cornerstone reagent for the Boc/Bzl strategy of SPPS. This methodology is predicated on the principle of graduated acid lability: the temporary N-α-Boc group is removed with moderate acid (TFA), while the more permanent side-chain protecting groups (like benzyl ethers/esters) and the resin linker are stable under these conditions, requiring a very strong acid (e.g., liquid HF) for final cleavage.[1][10] The Trt group on the glutamine side-chain fits perfectly within this scheme, as it is resistant to the repeated TFA deprotection cycles but is cleaved during the final strong-acid step.

The following diagram and protocol detail a single, complete cycle for the incorporation of a this compound residue onto a growing peptide chain anchored to a solid support (peptide-resin).

Detailed Experimental Protocol: Single Coupling Cycle

This protocol outlines the manual incorporation of one this compound residue. It assumes the synthesis starts with a peptide-resin bearing a free N-terminal amine.

Materials:

-

Peptide-resin (with free amine, substitution level e.g., 0.5 mmol/g)

-

This compound

-

Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Bases: DIEA (N,N-Diisopropylethylamine)

-

Deprotection Reagent: TFA (Trifluoroacetic acid)

-

Solvents: DCM (Dichloromethane), DMF (N,N-Dimethylformamide), IPA (Isopropyl alcohol)

-

Monitoring: Kaiser Test Reagent Kit

Procedure:

-

Resin Swelling (Preparation):

-

Place the peptide-resin in a suitable reaction vessel.

-

Wash and swell the resin with DCM for 20-30 minutes. Drain the solvent.

-

Causality: Swelling the polystyrene resin is critical. It uncoils the polymer chains, making the reactive sites at the end of the growing peptides fully accessible to reagents.

-

-

N-α-Boc Group Deprotection:

-

Add a solution of 50% TFA in DCM to the resin (approx. 10 mL per gram of resin).[11]

-

Agitate gently for 2 minutes, drain, and add a fresh 50% TFA/DCM solution.

-

Continue agitation for 20-30 minutes.

-

Drain the TFA solution. Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove all traces of acid.[11]

-

Causality: The Boc group is cleaved via an acid-catalyzed mechanism, forming a stable tert-butyl cation and CO₂.[7][12] The extensive washing is crucial because residual acid will neutralize the base in the next step, preventing the formation of the free amine required for coupling.

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 2 minutes and drain. Repeat this step once more.

-

Wash the resin thoroughly with DCM (5x) to remove excess DIEA.

-

Causality: The deprotection step leaves the N-terminal amine as a trifluoroacetate salt. The coupling reaction requires a free amine to act as a nucleophile. DIEA, a non-nucleophilic base, deprotonates the ammonium salt to regenerate the free amine.[2]

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 eq. relative to resin substitution) and HBTU (2.95 eq.) in DMF.

-

Add DIEA (6 eq.) to the solution and allow it to pre-activate for 5-10 minutes.

-

Causality: HBTU reacts with the carboxylic acid of this compound to form a highly reactive HOBt active ester.[13][14] This intermediate is much more susceptible to nucleophilic attack by the peptide's N-terminal amine than the parent carboxylic acid, driving the formation of the peptide bond efficiently and minimizing racemization.[6]

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the mixture at room temperature for 1-2 hours.

-

-

Monitoring for Completion (Self-Validation):

-

Remove a small sample of resin beads (10-15 beads), wash them thoroughly with DMF, and perform a Kaiser test .[9][15]

-

Interpretation:

-

Yellow/Colorless Beads: Negative result. Indicates the absence of primary amines; coupling is complete. Proceed to the next step.

-

Intense Blue Beads: Positive result. Indicates the presence of unreacted primary amines; coupling is incomplete. Allow the reaction to proceed longer or, if necessary, drain and recouple with a fresh solution of activated amino acid.

-

-

Causality: The Kaiser test is a highly sensitive qualitative test for primary amines.[9] Its use provides a critical in-process control to ensure each coupling step proceeds to completion, which is essential for the synthesis of a pure, full-length peptide. This step embodies the principle of a self-validating protocol.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), drain the reaction solution.

-

Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and soluble byproducts.

-

The peptide-resin is now ready for the next deprotection cycle or, if the synthesis is complete, for final cleavage.

-

Final Cleavage and Deprotection

Upon completion of the peptide sequence, the final step is to cleave the peptide from the solid support and remove all side-chain protecting groups, including the Trt group from the D-glutamine residue. In Boc-chemistry SPPS, this is typically accomplished in a single step using a very strong acid.

-

Reagent: Anhydrous Hydrogen Fluoride (HF) is the classic reagent for this purpose.[10] It is highly effective but also extremely toxic and corrosive, requiring specialized laboratory equipment.

-

Procedure: The peptide-resin is treated with liquid HF, typically with scavengers like anisole or cresol to trap the reactive cations (e.g., trityl and benzyl cations) generated during cleavage, preventing them from reattaching to sensitive residues like tryptophan or methionine.

-

Alternative Methods: Due to the hazards of HF, alternative "low-and-high" TFA cleavage procedures or methods using Trifluoromethanesulfonic acid (TFMSA) have also been developed.[11][16]

Conclusion

This compound is a highly effective and strategically vital reagent for modern peptide synthesis. Its dual-protection scheme directly addresses the inherent challenges of incorporating glutamine, preventing deleterious side reactions while simultaneously improving handling and solubility. By understanding the causality behind each step—from the graduated acid lability of the protecting groups to the mechanism of HBTU activation—researchers and drug development professionals can confidently and efficiently incorporate this building block into complex peptide targets, ensuring higher purity and yield in their synthetic campaigns.

References

-

The Science Behind HBTU: Mechanism and Advantages in Peptide Coupling. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound [210750-95-1]. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved from [Link]

-

HBTU. (n.d.). In Wikipedia. Retrieved from [Link]

-

Kaiser Test (Ninhydrin Test). (n.d.). Aapptec Peptides. Retrieved from [Link]

-

Loffet, A. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(1), 1-25. Retrieved from [Link]

-

Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). Aapptec Peptides. Retrieved from [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Hopax. Retrieved from [Link]

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (n.d.). Total Synthesis. Retrieved from [Link]

-

A Practical Guide to Solid Phase Peptide Synthesis (SPPS). (n.d.). CSBio. Retrieved from [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

-

Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. Retrieved from [Link]

-

Albericio, F., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3111-3121. Retrieved from [Link]

-

Fujii, N., et al. (1987). A new two-step deprotection/cleavage procedure for t-butoxycarbonyl (Boc) based solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (4), 274-275. Retrieved from [Link]

-

Boc-Gln(Trt)-OH. (n.d.). MySkinRecipes. Retrieved from [Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

Sources

- 1. csbio.com [csbio.com]

- 2. peptide.com [peptide.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. peptide.com [peptide.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. peptide.com [peptide.com]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. chempep.com [chempep.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. peptide.com [peptide.com]

- 16. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Synthesis and Mechanism of Boc-D-Gln(Trt)-OH

Introduction: The Strategic Importance of Boc-D-Gln(Trt)-OH in Peptide Synthesis

For researchers and professionals in the field of drug development and peptide chemistry, the precise assembly of amino acids is paramount. The synthesis of complex peptides requires a sophisticated strategy of selectively masking reactive functional groups to prevent undesired side reactions.[1][2] this compound, or Nα-tert-butoxycarbonyl-Nγ-trityl-D-glutamine, is a cornerstone building block in Boc-based solid-phase peptide synthesis (SPPS).[3] Its utility lies in the orthogonal protection scheme it employs, providing a robust and versatile tool for the incorporation of the D-isomer of glutamine into peptide chains.[4][5]

The glutamine side chain, with its primary amide, is prone to undesirable side reactions, most notably dehydration to form a pyroglutamate residue, which can truncate the peptide chain and complicate purification.[6] The bulky trityl (Trt) group effectively shields the side-chain amide, preventing these side reactions.[1][7] Furthermore, the trityl group enhances the solubility of the amino acid derivative in the organic solvents commonly used in SPPS.[1][3] The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amino group, which can be selectively removed under acidic conditions at each cycle of peptide elongation.[2][8]

This in-depth technical guide provides a comprehensive overview of the synthesis of this compound, elucidates the underlying reaction mechanisms, and offers field-proven insights into the practical application of this essential reagent.

Synthesis of this compound: A Two-Stage Protection Strategy

The synthesis of this compound from D-glutamine is a sequential process involving the protection of the α-amino group followed by the protection of the side-chain amide. The orthogonality of the Boc and Trityl protecting groups is central to this strategy, allowing for a controlled and efficient synthesis.

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Grade |

| D-Glutamine | C₅H₁₀N₂O₃ | 146.14 | ≥99% |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ≥98% |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | ≥99% |

| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |

| Trityl chloride (TrCl) | C₁₉H₁₅Cl | 278.77 | ≥98% |

| Pyridine | C₅H₅N | 79.10 | Anhydrous |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | Reagent Grade |

| Hexanes | C₆H₁₄ | 86.18 | Reagent Grade |

| Sodium bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution |

| Brine | NaCl | 58.44 | Saturated Solution |

| Magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous |

Step 1: Nα-Boc Protection of D-Glutamine

-

Dissolution: Suspend D-glutamine (1.0 eq) in a mixture of dioxane and water.

-

Basification: Add triethylamine (2.5 eq) to the suspension and stir until the D-glutamine dissolves.

-

Bocylation: Cool the solution in an ice bath and add di-tert-butyl dicarbonate (1.1 eq) portion-wise while maintaining the temperature below 10°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold 1 M HCl solution.

-

Extraction: Extract the product, Boc-D-Gln-OH, with ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Nγ-Trityl Protection of Boc-D-Gln-OH

-

Dissolution: Dissolve the crude Boc-D-Gln-OH (1.0 eq) in anhydrous pyridine.

-

Tritylation: Add trityl chloride (1.2 eq) to the solution and stir the mixture at room temperature for 24-48 hours.

-

Quenching: Cool the reaction mixture in an ice bath and slowly add cold water to quench the reaction.

-

Extraction: Extract the product with dichloromethane.

-

Washing: Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Reaction Mechanisms: A Tale of Two Protections

The successful synthesis of this compound hinges on the distinct mechanisms of the two protection steps, which are detailed below.

Mechanism of Nα-Boc Protection

The protection of the α-amino group with di-tert-butyl dicarbonate (Boc₂O) proceeds via a nucleophilic acyl substitution mechanism.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the α-amino group of D-glutamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O.[9]

-

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, leading to the departure of a tert-butoxycarbonate anion as a leaving group.

-

Deprotonation: The tert-butoxycarbonate anion is a relatively strong base and deprotonates the now positively charged α-amino group.

-

Decarboxylation: The resulting tert-butoxycarbamic acid is unstable and decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[10]

Mechanism Diagram: Nα-Boc Protection

Caption: Mechanism of Nα-Boc protection of D-glutamine.

Mechanism of Nγ-Trityl Protection

The protection of the side-chain amide with trityl chloride is believed to proceed through an SN1-type mechanism, facilitated by the stability of the trityl carbocation.

-

Formation of the Trityl Cation: In the presence of a base like pyridine, trityl chloride can dissociate to form a highly stable triphenylmethyl (trityl) carbocation. This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings.

-

Nucleophilic Attack: The nitrogen atom of the side-chain amide of Boc-D-Gln-OH acts as a nucleophile and attacks the electrophilic trityl carbocation.

-

Deprotonation: A base, such as pyridine, removes the proton from the nitrogen atom to yield the final protected product, this compound.

The steric bulk of the trityl group generally favors its reaction with the less hindered side-chain amide over the α-amino group, although in this synthetic route, the α-amino group is already protected.[7]

Mechanism Diagram: Nγ-Trityl Protection

Caption: Mechanism of Nγ-Trityl protection of the glutamine side chain.

Conclusion: A Self-Validating Protocol for High-Purity Peptide Synthesis

The synthesis of this compound is a prime example of the strategic application of orthogonal protecting groups in modern organic chemistry. The protocol described herein is a self-validating system; successful isolation of the final product with the expected spectroscopic characteristics confirms the efficacy of each protection step. By understanding the underlying mechanisms, researchers can troubleshoot and optimize the synthesis, ensuring a reliable supply of this critical building block for the synthesis of high-purity peptides for research and therapeutic applications. The dual protection afforded by the Boc and Trityl groups provides a robust and versatile tool, empowering scientists to tackle the synthesis of increasingly complex and challenging peptide targets.

References

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). This compound [210750-95-1]. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine.

-

Aapptec Peptides. (n.d.). This compound [210750-95-1]. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

van der Marel, G. A. (1998). Application of the Trityl Group in Peptide Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase.... Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Mechanistic Study of the Deamidation Reaction of Glutamine: A Computational Approach. Retrieved from [Link]

-

PubMed. (2014, March 6). Mechanistic study of the deamidation reaction of glutamine: a computational approach. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

PubMed. (1994, January 25). Structural model for the reaction mechanism of glutamine synthetase, based on five crystal structures of enzyme-substrate complexes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Analysis of Glutamine Deamidation: Products, Pathways, and Kinetics. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Structure-Affinity Relationships of Glutamine Mimics Incorporated into Phosphopeptides Targeted to the SH2 Domain of Signal Transducer and Activator of Transcription 3. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOC Protection and Deprotection [bzchemicals.com]

- 8. peptide.com [peptide.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

The Strategic Imperative of Side-Chain Protection: A Deep Dive into Boc-D-Gln(Trt)-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals, the meticulous construction of peptides is a cornerstone of therapeutic innovation. The success of solid-phase peptide synthesis (SPPS) hinges on a strategic interplay of protecting groups, ensuring the stepwise and regioselective formation of amide bonds. Among the repertoire of protected amino acids, Nα-tert-butyloxycarbonyl-Nδ-trityl-D-glutamine (Boc-D-Gln(Trt)-OH) emerges as a critical building block, particularly in the synthesis of complex and pharmaceutically relevant peptides. This in-depth technical guide provides a comprehensive overview of the literature, seminal concepts, and practical applications of this compound, offering field-proven insights for its effective utilization.

The Glutamine Conundrum in Peptide Synthesis: A Tale of Two Undesirable Side Reactions

Glutamine, with its terminal amide group, presents a unique set of challenges during peptide synthesis. Left unprotected, the side-chain amide can participate in two deleterious side reactions that can compromise the integrity and yield of the final peptide:

-

Pyroglutamate Formation: When glutamine is at the N-terminus of a growing peptide chain, its side-chain amide can undergo intramolecular cyclization to form a pyroglutamyl residue. This irreversible reaction acts as a capping agent, prematurely terminating peptide elongation.

-

Dehydration to Nitrile: Under the influence of coupling reagents, particularly carbodiimides, the glutamine side-chain amide can dehydrate to form a nitrile. This modification alters the chemical nature of the amino acid residue and can impact the biological activity of the final peptide.

To circumvent these issues, protection of the glutamine side-chain amide is not merely advantageous but often essential for the successful synthesis of high-purity, full-length peptides.

The Trityl Group: A Bulwark of Protection for the Glutamine Side Chain

The choice of a suitable protecting group is governed by a set of stringent criteria: it must be stable to the conditions of Nα-deprotection and coupling, yet readily cleavable under conditions that do not degrade the peptide. The trityl (Trt) group, a triphenylmethyl moiety, has proven to be an exceptionally effective protecting group for the glutamine side chain in Boc-based SPPS for several key reasons:

-

Steric Hindrance: The bulky nature of the trityl group provides a significant steric shield around the side-chain amide, effectively preventing both pyroglutamate formation and dehydration.

-

Acid Lability: The trityl group is highly susceptible to cleavage by moderately strong acids, such as trifluoroacetic acid (TFA), which are the same reagents used for the removal of the Nα-Boc group. This allows for the simultaneous deprotection of the side chain and cleavage of the peptide from the resin in the final step of the synthesis.

-

Enhanced Solubility: The hydrophobic nature of the trityl group can improve the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS, such as N,N-dimethylformamide (DMF) and dichloromethane (DCM). This can lead to more efficient coupling reactions.[1]

The seminal work of R. B. Merrifield in the development of solid-phase peptide synthesis laid the foundation for modern peptide chemistry.[2][3][4] While his initial publications focused on the fundamental principles of the technique, subsequent research by numerous groups led to the development and refinement of a wide array of protecting group strategies, including the application of the trityl group for side-chain protection.

Synthesis and Characterization of this compound

A plausible synthetic route is outlined in the following diagram:

Caption: General synthetic scheme for this compound.

Purification of the final product is crucial to remove any unreacted starting materials and byproducts. Recrystallization is a common method for purifying protected amino acids. A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as ethyl acetate, and then allowing it to cool slowly to induce crystallization. The purified crystals are then collected by filtration and dried under vacuum.

Analytical Characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the key analytical data:

| Parameter | Value |

| CAS Number | 210750-95-1[5][6] |

| Molecular Formula | C₂₉H₃₂N₂O₅[5] |

| Molecular Weight | 488.57 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥97% |

| ¹H NMR | Consistent with the expected structure |

| Mass Spectrometry | [M+H]⁺ at m/z 489.23 |

Application of this compound in Solid-Phase Peptide Synthesis: A Step-by-Step Workflow

The incorporation of this compound into a growing peptide chain follows the standard iterative cycle of Boc-SPPS. The following diagram and protocol outline a typical workflow using HBTU as the coupling agent.

Caption: A typical cycle for incorporating this compound in Boc-SPPS.

Detailed Experimental Protocol: Coupling of this compound

-

Resin Swelling: Swell the resin-bound peptide in an appropriate solvent, such as DCM or DMF, for at least 30 minutes in a reaction vessel.

-

Boc Deprotection: Remove the Nα-Boc protecting group from the terminal amino acid by treating the resin with a solution of 25-50% TFA in DCM for 20-30 minutes.

-

Washing: Thoroughly wash the resin with DCM and DMF to remove the TFA and the cleaved Boc group.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of a tertiary amine, such as N,N-diisopropylethylamine (DIPEA), in DMF.

-

Coupling: a. In a separate vial, pre-activate a solution of this compound (2-4 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.9-3.9 equivalents) in DMF. b. Add DIPEA (4-8 equivalents) to the solution and allow it to react for a few minutes. c. Add the activated amino acid solution to the resin in the reaction vessel. d. Agitate the mixture for 1-2 hours at room temperature to facilitate the coupling reaction.

-

Monitoring the Coupling Reaction: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (the beads remain yellow) indicates that all the free amines have reacted.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to remove any excess reagents and byproducts.

-

Repeat: Repeat steps 2-7 for the subsequent amino acid couplings until the desired peptide sequence is assembled.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all the side-chain protecting groups, including the trityl group from the glutamine residue, are removed simultaneously by treatment with a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

Seminal Applications in Drug Development: The Case of GLP-1 Receptor Agonists

The utility of this compound is particularly evident in the synthesis of complex peptide therapeutics, such as glucagon-like peptide-1 (GLP-1) receptor agonists. These peptides, which are used in the treatment of type 2 diabetes and obesity, often contain multiple glutamine residues. The synthesis of liraglutide, a long-acting GLP-1 analogue, involves the incorporation of a glutamine residue, and the use of a side-chain protected glutamine derivative is crucial for achieving a high yield and purity of the final product.[7] The use of Boc-protected amino acids, including those with trityl side-chain protection, has been a key enabling technology in the development of these life-changing medicines.[8][9]

Conclusion: A Cornerstone of Modern Peptide Synthesis

This compound is more than just a protected amino acid; it is a testament to the ingenuity of chemical strategies developed to overcome the inherent challenges of peptide synthesis. Its ability to effectively prevent deleterious side reactions associated with the glutamine side chain, coupled with its compatibility with standard Boc-SPPS protocols, has solidified its place as an indispensable tool for researchers and drug developers. A thorough understanding of its chemical properties, synthesis, and application is paramount for the successful and efficient production of complex peptides that hold the promise of new therapeutic frontiers.

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

-

Aapptec. (n.d.). This compound [210750-95-1]. Retrieved from [Link]

-

Mitchell, A. R. (2008). Bruce Merrifield and solid-phase peptide synthesis: a historical assessment. Biopolymers, 90(3), 175-184. [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Merrifield, R. B. (1986). Solid phase synthesis. Science, 232(4748), 341-347.

- Google Patents. (2016). Synthesis of glp-1 peptides. (WO2016046753A1).

-

Wang, Y., et al. (2023). Glutamine-derived peptides: Current progress and future directions. Food Science & Nutrition, 11(11), 6523-6536. [Link]

-

Pal, S., & Ghorai, P. (2011). d-Glucose based syntheses of β-hydroxy derivatives of l-glutamic acid, l-glutamine, l-proline and a dihydroxy pyrrolidine alkaloid. Organic & Biomolecular Chemistry, 9(18), 6345-6353. [Link]

-

Buckley, D. L., et al. (2021). Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease. Nature communications, 12(1), 6671. [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

- Google Patents. (2021). Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine. (CN112661672A).

- Google Patents. (1991). Process for the production of glutamine derivatives. (US5032675A).

-

Del C. G-C., et al. (2021). Copper(II) Lysinate and Pseudoproline Assistance in the Convergent Synthesis of the GLP-1 Receptor Agonists Liraglutide and Semaglutide. Molecules, 26(11), 3169. [Link]

-

Pícha, F., et al. (2019). Optimized Stepwise Synthesis of the API Liraglutide Using BAL Resin and Pseudoprolines. ACS Omega, 4(5), 9425-9433. [Link]

- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. 8(2), 58-69.

-

de la Torre, B. G., Marcos, M. A., Eritja, R., & Albericio, F. (2001). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 8(6), 331-338. [Link]

- van der Vliet, A. (1998). Application of the Trityl Group in Peptide Chemistry.

-

Al-Masoudi, N. A., et al. (2016). Synthesis of glutamic acid and glutamine peptides possessing a trifluoromethyl ketone group as SARS-CoV 3CL protease inhibitors. Molecules, 21(11), 1494. [Link]

-

Peptides.com. (2024). How Peptide Drugs Are Made: From Amino Acid to FDA Approval. Retrieved from [Link]

-

Aapptec. (n.d.). This compound [210750-95-1]. Retrieved from [Link]

-

Aapptec. (n.d.). This compound [210750-95-1]. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]

- Google Patents. (2021). Crystallization method of Boc-amino acid. (CN112661672A).

- Albericio, F., & Carpino, L. A. (2009). Amino Acid–Protecting Groups.

Sources

- 1. peptide.com [peptide.com]

- 2. [PDF] Bruce Merrifield and solid‐phase peptide synthesis: A historical assessment | Semantic Scholar [semanticscholar.org]

- 3. Bruce Merrifield and solid-phase peptide synthesis: a historical assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubsapp.acs.org [pubsapp.acs.org]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]

- 8. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Boc-D-Gln(Trt)-OH: Synthesis, Application, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Protected Glutamine in Peptide Synthesis

In the intricate world of peptide synthesis, particularly in the realm of drug discovery and development, the precise assembly of amino acid building blocks is paramount. Glutamine, with its polar side chain containing a primary amide, presents a unique set of challenges during solid-phase peptide synthesis (SPPS). The unprotected amide can lead to undesirable side reactions, such as dehydration to a nitrile or cyclization to pyroglutamate, which can truncate the peptide chain and complicate purification. To circumvent these issues, protecting the side chain of glutamine is essential. This technical guide provides an in-depth exploration of N-α-tert-butyloxycarbonyl-N-γ-trityl-D-glutamine (Boc-D-Gln(Trt)-OH), a cornerstone reagent in Boc-based solid-phase peptide synthesis.

This guide will delve into the chemical properties, synthesis, and purification of this compound, offering practical, step-by-step protocols for its application in SPPS. Furthermore, it will cover the analytical techniques required to ensure its quality and purity, and provide essential safety information for its handling. The primary objective is to equip researchers and drug development professionals with the necessary knowledge and methodologies to effectively utilize this critical building block in their synthetic endeavors.

Chemical and Physical Properties of this compound

This compound is a white to off-white powder that is a derivative of the D-enantiomer of glutamine. It incorporates two key protecting groups: the tert-butyloxycarbonyl (Boc) group on the α-amino group and the trityl (Trt) group on the side-chain amide. This dual protection strategy is fundamental to its utility in Boc-SPPS.

| Property | Value | Source(s) |

| CAS Number | 210750-95-1 | [1] |

| Molecular Formula | C₂₉H₃₂N₂O₅ | [1][2] |

| Molecular Weight | 488.57 g/mol | [2] |

| Appearance | White to off-white powder | N/A |

| Solubility | Soluble in common organic solvents such as DMF and DCM | [3] |

| Storage | Store at 2-8°C | [4] |

The Boc group is acid-labile and is selectively removed at each step of the peptide synthesis to allow for the coupling of the next amino acid.[5] The trityl group, also acid-labile, protects the side-chain amide from unwanted reactions during synthesis and is typically removed during the final cleavage of the peptide from the solid support.[5] The bulky nature of the trityl group also enhances the solubility of the amino acid derivative in organic solvents used in SPPS.[3]

Synthesis and Purification of this compound

Part 1: Boc Protection of D-Glutamine

The first step is the protection of the α-amino group of D-glutamine with di-tert-butyl dicarbonate (Boc₂O).

Diagram: Boc Protection of D-Glutamine

Experimental Protocol:

-

Dissolution: Dissolve D-glutamine in a mixture of dioxane and aqueous sodium hydroxide solution.

-

Addition of Boc₂O: Add di-tert-butyl dicarbonate to the solution while maintaining the pH between 9 and 10 with the addition of NaOH.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Acidify the reaction mixture with a cold, dilute acid (e.g., citric acid) to pH 3.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-Gln-OH.

Part 2: Tritylation of the Side-Chain Amide

The second step involves the protection of the side-chain amide of Boc-D-Gln-OH with trityl chloride.

Diagram: Tritylation of Boc-D-Gln-OH

Experimental Protocol:

-

Dissolution: Dissolve Boc-D-Gln-OH in a suitable dry solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Reagents: Add a base, such as diisopropylethylamine (DIEA) or pyridine, followed by the portion-wise addition of trityl chloride.

-

Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent.

-

Washing: Wash the organic layer sequentially with dilute acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification

The crude this compound is typically purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a crystalline solid of high purity.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a key reagent in Boc-based solid-phase peptide synthesis. The following is a general protocol for the incorporation of this compound into a growing peptide chain on a solid support.

Diagram: SPPS Cycle for this compound Incorporation

Experimental Protocol:

-

Resin Swelling: Swell the peptide-resin in a suitable solvent like DCM or DMF.

-

Boc Deprotection: Remove the N-terminal Boc group of the growing peptide chain by treating the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for about 30 minutes.[6]

-

Washing: Wash the resin thoroughly with DCM and then with a neutralization solvent (e.g., DCM or DMF) to remove residual acid.

-

Neutralization: Neutralize the protonated N-terminus with a solution of a non-nucleophilic base, such as 10% DIEA in DCM or DMF.[6]

-

Washing: Wash the resin again to remove excess base.

-

Coupling:

-

Pre-activate a solution of this compound (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU/HOBt or HATU in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[3]

-

-

Washing: Wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts. The resin is now ready for the next coupling cycle.

Cleavage and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all protecting groups, including the Boc and Trt groups, are removed simultaneously.

Experimental Protocol:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

-

Cleavage Cocktail: Prepare a cleavage cocktail, typically containing a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) in TFA, along with a scavenger mixture to trap the reactive carbocations generated during deprotection. A common scavenger for the trityl cation is triisopropylsilane (TIS).[7] A typical cocktail is TFA/TIS/H₂O (95:2.5:2.5).

-

Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. The solution may turn yellow due to the formation of the trityl carbocation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Isolation and Purification: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum. The crude peptide can then be purified by preparative HPLC.

Analytical Characterization

To ensure the quality and purity of this compound, several analytical techniques are employed.

| Analytical Technique | Purpose | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound. | A single major peak corresponding to this compound with a purity of ≥98%. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure. | ¹H and ¹³C NMR spectra should be consistent with the structure of this compound, showing characteristic peaks for the Boc, Trityl, and glutamine moieties. |

| Mass Spectrometry (MS) | To confirm the molecular weight. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound. |

| Thin-Layer Chromatography (TLC) | For reaction monitoring and preliminary purity assessment. | A single spot with a specific Rf value in a given solvent system. |

A combination of these techniques provides a comprehensive characterization of the compound, ensuring its suitability for peptide synthesis.[8]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is an indispensable tool for the synthesis of glutamine-containing peptides using Boc chemistry. Its dual-protection strategy effectively prevents common side reactions associated with the glutamine side chain, while the trityl group enhances solubility. This guide has provided a comprehensive overview of its properties, synthesis, application in SPPS, and analytical characterization. By following the detailed protocols and understanding the underlying chemical principles, researchers and drug development professionals can confidently and effectively utilize this compound to advance their peptide synthesis projects, ultimately contributing to the development of new therapeutics and a deeper understanding of biological processes.

References

-

ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Peptide Synthesis Protecting Groups. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved from [Link]

-

AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

- de la Torre, B. G., et al. (1999). Solid-phase peptide synthesis using Nα-trityl-amino acids. Letters in Peptide Science, 6(4), 223-228.

-

Aapptec Peptides. (n.d.). This compound [210750-95-1]. Retrieved from [Link]

- Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359-1363.

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-Gln(Trt)-OH = 98.0 TLC 132388-69-3 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. peptide.com [peptide.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Solution: An In-depth Technical Guide to the Solubility of Boc-D-Gln(Trt)-OH in DMF and Other Organic Solvents

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Development

In the precise and demanding fields of solid-phase peptide synthesis (SPPS) and drug development, the physical properties of building blocks are as critical as their chemical reactivity. Among these, solubility stands out as a paramount factor governing the efficiency of coupling reactions, the purity of the final product, and the overall success of a synthetic strategy. This technical guide focuses on N-α-Boc-N-γ-trityl-D-glutamine (Boc-D-Gln(Trt)-OH), a key protected amino acid derivative. Understanding its solubility profile in N,N-Dimethylformamide (DMF), the workhorse of SPPS, and other common organic solvents is not merely an academic exercise; it is a cornerstone of rational process development and optimization for researchers, scientists, and drug development professionals. This guide provides a detailed exploration of the factors influencing the solubility of this compound, presents available solubility data, and offers a robust, self-validating protocol for its empirical determination.

The Molecular Architecture of Solubility: The Role of Boc and Trityl Protecting Groups

The solubility of an amino acid derivative is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. For this compound, two key modifications dictate its behavior in solution: the N-α-Boc group and the N-γ-Trityl group.

-

The N-α-tert-Butyloxycarbonyl (Boc) Group: This bulky, lipophilic group protects the alpha-amino functionality. While essential for directing the peptide bond formation, the Boc group also increases the nonpolar character of the amino acid, generally enhancing its solubility in organic solvents compared to the free amino acid.[1]

-

The N-γ-Trityl (Trt) Group: The primary challenge with unprotected glutamine is its propensity for side reactions and its poor solubility. The side-chain amide can lead to intermolecular hydrogen bonding, causing aggregation and insolubility. The introduction of the large, hydrophobic trityl group to the side-chain amide serves a dual purpose.[2] Firstly, it effectively prevents side reactions like pyroglutamate formation. Secondly, and critically for this discussion, it dramatically enhances the solubility of the glutamine derivative in common organic solvents like DMF.[3] The bulky, nonpolar nature of the three phenyl rings of the trityl group disrupts the intermolecular hydrogen bonding that plagues unprotected glutamine, allowing the molecule to be solvated more effectively.

The combined effect of these two protecting groups transforms glutamine from a challenging, poorly soluble residue into a highly manageable and soluble building block essential for efficient peptide synthesis.

Caption: Molecular structure highlighting the key functional groups influencing solubility.

Quantitative and Qualitative Solubility Data

While extensive quantitative solubility data for the specific D-enantiomer, this compound, is not widely published in a comparative format, data from suppliers and studies on the closely related L-enantiomer and Fmoc-protected analogues provide valuable insights. The following table summarizes available data and provides a qualitative assessment of solubility in key organic solvents used in synthesis and drug development.

| Solvent | Chemical Class | Polarity Index | Quantitative/Qualitative Solubility of Gln(Trt) Derivatives | Rationale & Expert Insights |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High. For L-enantiomer (Boc-Gln(Trt)-OH), reported as a "clear solution" at 1 mmole in 2 mL (~12.2 g/100 mL). Fmoc-Gln(Trt)-OH is also noted to dissolve readily.[3] | DMF is an excellent solvent for protected amino acids due to its high dielectric constant and ability to disrupt hydrogen bonds. It effectively solvates both the polar peptide backbone and the nonpolar protecting groups. |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 6.5 | High. Generally considered a slightly stronger solvent for protected peptides than DMF, often used to overcome aggregation issues.[4] | NMP's solvent properties are very similar to DMF, but it can be more effective in solubilizing aggregating sequences due to its slightly different molecular structure and solvating power. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High. For Fmoc-Gln(Trt)-OH, solubility is reported as 80 mg/mL (8 g/100 mL).[5] | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules. It is often used to prepare high-concentration stock solutions. |

| Dichloromethane (DCM) | Chlorinated | 3.1 | Moderate to Low. | While used in SPPS for washing steps, its lower polarity makes it a less effective solvent for dissolving large, protected amino acids compared to DMF or NMP. Solubility is expected to be limited. |

| Tetrahydrofuran (THF) | Ether | 4.0 | Low. | THF is a less polar solvent and is generally not suitable for dissolving protected amino acids for coupling reactions. It is more commonly used in the synthesis of the protecting groups themselves. |

| Acetonitrile (ACN) | Nitrile | 5.8 | Low. | Acetonitrile is a common solvent for HPLC purification but is a poor solvent for dissolving protected amino acids. It is often used as an anti-solvent to precipitate peptides from DMF or TFA solutions. |

Note: The quantitative data provided is often for the L-enantiomer or the Fmoc-protected analogue and should be used as a strong indicator rather than an exact value for this compound. The most trustworthy approach is empirical determination.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The definitive method for determining the thermodynamic solubility of a compound is the shake-flask method.[6] This protocol provides a self-validating system to accurately measure the saturation solubility of this compound in a solvent of choice.

Principle

An excess amount of the solid compound is agitated in the solvent for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated supernatant is then separated from the solid and the concentration of the dissolved compound is accurately measured, typically by High-Performance Liquid Chromatography (HPLC).

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. peptide.com [peptide.com]

- 4. biotage.com [biotage.com]

- 5. Fmoc-Gln(Trt)-OH | Peptide synthesis | TargetMol [targetmol.com]

- 6. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

Stability and recommended storage conditions for Boc-D-Gln(Trt)-OH

An In-Depth Technical Guide to the Stability and Handling of Boc-D-Gln(Trt)-OH

This guide provides a comprehensive overview of the critical factors influencing the stability of Nα-Boc-Nδ-trityl-D-glutamine (this compound) and outlines field-proven protocols for its storage and handling. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals to ensure the chemical integrity, purity, and performance of this vital reagent in peptide synthesis and other advanced applications.

Core Physicochemical and Structural Characteristics

This compound is a derivative of the amino acid D-glutamine, strategically modified with two key protecting groups: the tert-butyloxycarbonyl (Boc) group at the α-amine and the bulky trityl (Trt) group on the side-chain amide. This dual-protection scheme is fundamental to its utility, particularly in solid-phase peptide synthesis (SPPS).

The Boc group provides temporary protection of the N-terminus, which can be readily cleaved under mildly acidic conditions. The Trt group offers robust, acid-labile protection for the glutamine side-chain amide, preventing undesirable side reactions during peptide chain elongation. Understanding these structural features is the first step in appreciating the compound's stability profile.

| Property | Value | Source(s) |

| CAS Number | 210750-95-1 | [1] |

| Molecular Formula | C₂₉H₃₂N₂O₅ | [1] |

| Molecular Weight | 488.57 g/mol | [2] |

| Appearance | White to off-white powder or crystals | [3][4] |

| Purity (Typical) | ≥98.0% (TLC or HPLC) | [2] |

| Primary Application | Boc solid-phase peptide synthesis | [2] |

The Chemical Rationale for Stability: Protecting Groups and Degradation Pathways

The stability of this compound is not absolute. It is a balance between the inherent reactivity of the glutamine moiety and the effectiveness of its protecting groups. The primary threats to its integrity are moisture and elevated temperatures.

Inherent Instability of the Glutamine Side Chain

Glutamine residues are susceptible to two main degradation pathways:

-

Deamidation: The hydrolysis of the side-chain amide to form a glutamate residue. This reaction is catalyzed by moisture and extremes in pH, introducing a permanent and undesirable modification.

-

Pyroglutamate Formation: While more common for N-terminal glutamine residues, intramolecular cyclization can occur under certain conditions.

The bulky trityl group on the side-chain amide serves a critical function by sterically hindering the approach of water molecules, thereby significantly slowing the rate of deamidation.[5] However, this protection is not infallible, especially under suboptimal storage conditions.

The Role of External Factors

-

Moisture: As a lyophilized powder, this compound is hygroscopic.[6] Absorption of atmospheric moisture is the most significant risk factor, as it directly facilitates hydrolytic degradation pathways like deamidation. This can lead to a reduction in purity and the introduction of impurities that can interfere with subsequent synthetic steps.

-

Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions. While stable for short periods at ambient temperature, long-term storage requires refrigeration or freezing to minimize the kinetic energy available for degradation processes.[7][8]

-

Light and Oxygen: While glutamine is not as sensitive to oxidation as residues like Cysteine, Methionine, or Tryptophan, prolonged exposure to light and air should be avoided as a best practice to prevent the formation of photo-oxidative byproducts.[8][9]

Recommended Storage and Handling Protocols

Proper storage and handling are not merely recommendations; they are integral to experimental success. The following protocols are designed to preserve the compound's high purity from the moment of receipt to its final use.

Quantitative Storage Recommendations

The appropriate storage condition depends on the intended duration of storage.

| Storage Duration | Temperature | Conditions | Rationale | Source(s) |

| Long-Term (> 6 months) | -20°C (or -80°C for maximal stability) | Tightly sealed container, in a desiccator or with desiccant packs. | Minimizes all degradation kinetics for archival purposes. -80°C is the gold standard for preserving delicate biomolecules. | [8][9][10] |

| Medium-Term (1-6 months) | 2°C to 8°C | Tightly sealed container, protected from light. | Suitable for working stock, balancing accessibility with good stability. | [7][8] |

| Short-Term (< 1 month) | Room Temperature (~20-25°C) | Tightly sealed container, away from direct light and moisture. | Acceptable for brief periods, such as during transit or frequent use in a campaign. | [6][7] |

Workflow for Optimal Storage and Handling

The following diagram outlines the decision-making process and workflow for handling this compound to minimize degradation.

Caption: Decision workflow for proper storage and handling.

Protocol 1: Standard Operating Procedure for Handling and Weighing

This protocol ensures that the compound is not compromised during routine laboratory use.

-

Preparation: Before removing the main container from its refrigerated or frozen storage, place it inside a desiccator at room temperature.

-

Equilibration: Allow the container to equilibrate to ambient temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing onto the cold powder upon opening.[6][7][8]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including safety glasses, gloves, and a dust mask, especially when handling larger quantities.[2][11]

-

Weighing: Briefly open the container in a low-humidity, well-ventilated environment. Quickly weigh the desired amount of powder into a secondary vessel. Minimize the time the primary container is open.[6]

-

Resealing: Before resealing the primary container, consider gently flushing the headspace with an inert gas like argon or nitrogen to displace air and moisture, which is especially important for long-term storage.[8]

-

Storage: Tightly reseal the container cap, securing it with paraffin film for an extra barrier against moisture, and immediately return it to its designated long-term or medium-term storage condition.

Assessing the Integrity of this compound

Regularly assessing the purity of the reagent is a cornerstone of quality control in synthesis.

Visual and Analytical Indicators of Degradation

-

Visual Inspection: Any change from a free-flowing white powder to a clumpy, sticky, or discolored solid may indicate moisture absorption and potential degradation.

-

Analytical Assessment: High-Performance Liquid Chromatography (HPLC) is the definitive method for quantifying the purity of the compound and detecting degradation products, such as the corresponding glutamic acid derivative.

Visualizing the Primary Degradation Pathway

The following diagram illustrates the deamidation of the glutamine side chain, a process sterically inhibited by the trityl group.

Caption: Steric hindrance by the Trt group protects against deamidation.

Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is a general protocol and should be adapted and validated for specific laboratory instrumentation and standards.

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of this compound.

-

Dissolve in a suitable solvent, such as acetonitrile (ACN) or a mixture of ACN and water, to a final concentration of 1 mg/mL.

-

Vortex thoroughly to ensure complete dissolution.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A typical gradient might run from 20% B to 100% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any impurity peaks.

-

Calculate the purity as a percentage of the main peak area relative to the total area of all peaks.

-

A significant peak with a shorter retention time may indicate the more polar, deamidated impurity.

-

Conclusion

The chemical stability of this compound is robust but finite. Its value as a high-purity reagent is directly correlated with the storage and handling conditions it is subjected to. By understanding the chemical principles behind its potential degradation and rigorously applying the protocols outlined in this guide, researchers can protect their investment, ensure the reproducibility of their synthetic results, and maintain the highest standards of scientific integrity. The cardinal rules are clear: keep it cold, keep it dry, and keep it sealed.

References

- AAPPTEC. Handling and Storage of Peptides - FAQ. [URL: https://www.aapptec.com/faq-s#handling-and-storage]

- Chem-Impex. Boc-D-glutamine. [URL: https://www.chem-impex.com/products/boc-d-glutamine.html]

- Sigma-Aldrich. Boc-Gln(Trt)-OH >=98.0% TLC. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15563]

- ECHEMI. Boc-Gln-Gln-OH SDS, 250290-76-7 Safety Data Sheets. [URL: https://www.echemi.com/msds/250290-76-7.html]

- Aapptec Peptides. This compound [210750-95-1]. [URL: https://www.peptides.net/boc-d-gln-trt-oh-210750-95-1/]

- Revvity. Best Practices for Storing Peptides: Maximizing Stability and Potency. [URL: https://www.revvity.com/learn/peptide-solutions/best-practices-for-storing-peptides]

- Sigma-Aldrich. Boc-Gln(Trt)-OH >=98.0% TLC 132388-69-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/15563]

- Bachem. Handling and Storage Guidelines for Peptides. [URL: https://www.bachem.com/knowledge-center/technical-notes/handling-and-storage-guidelines-for-peptides/]

- GenScript. Peptide Storage and Handling Guidelines. [URL: https://www.genscript.com/peptide_storage_and_handling.html]

- LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides. [URL: https://www.lifetein.com/peptide-handling-guide.html]

- MedChemExpress. Boc-His(Trt)-OH. [URL: https://www.medchemexpress.com/boc-his(trt)-oh.html]

- BLD Pharm. 32926-43-5|Boc-His(Trt)-OH. [URL: https://www.bldpharm.com/products/32926-43-5.html]

- APExBIO. Fmoc-D-Gln(Trt)-OH Product Data Sheet. [URL: https://www.apexbt.com/fmoc-d-gln-trt-oh.html]

- Sigma-Aldrich. Fmoc-D-Gln(Trt)-OH 97%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/772038]

- AF BioChem. This compound. [URL: https://www.afbiochem.com/product/Boc-D-Gln(Trt)-OH-cas-210750-95-1.html]

- ChemicalBook. This compound|210750-95-1. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61320313.htm]

- Sigma-Aldrich. Fmoc-Gln(Trt)-OH >=98.0% HPLC. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/47674]

- AAPPTEC. Safety Data Sheet for Fmoc-Gln(Trt)-OH. [URL: https://www.aapptec.com/media/sds/AFQ105.pdf]

- Aapptec Peptides. This compound [210750-95-1]. [URL: https://www.peptides.net/store/boc-d-gln-trt-oh-210750-95-1-abq210]

- PerkinElmer. This compound. [URL: https://www.perkinelmer.com/product/boc-d-gln-trt-oh-abq210]

- TargetMol. Fmoc-Gln(Trt)-OH | Peptide synthesis. [URL: https://www.targetmol.com/compd/Fmoc-Gln(Trt)-OH]

- Sigma-Aldrich. Boc-Gln(Trt)-OH >=98.0% TLC. [URL: https://www.sigmaaldrich.com/catalog/product/aldrich/15563?lang=en®ion=US]

Sources

- 1. peptide.com [peptide.com]

- 2. Boc-Gln(Trt)-OH = 98.0 TLC 132388-69-3 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Boc-D-Gln(Trt)-OH_成都傲飞生物化学品有限责任公司 [afbiochem.com]

- 5. Fmoc-Gln(Trt)-OH | Peptide synthesis | TargetMol [targetmol.com]

- 6. bachem.com [bachem.com]

- 7. peptide.com [peptide.com]

- 8. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 9. genscript.com [genscript.com]

- 10. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]

- 11. peptide.com [peptide.com]

A Technical Guide to the Trityl Protecting Group on the Glutamine Side Chain: Mechanism, Function, and Best Practices in Peptide Synthesis

Abstract

In the precise world of solid-phase peptide synthesis (SPPS), the chemical integrity of each amino acid building block is paramount. Trifunctional amino acids, such as glutamine, present unique challenges due to their reactive side chains. This guide provides an in-depth technical exploration of the trityl (Trt) protecting group's function when applied to the side-chain amide of glutamine (Gln). We will dissect the causality behind its widespread adoption in the prevalent Fmoc/tBu synthesis strategy, detailing its role in preventing critical side reactions, enhancing solubility, and ensuring the fidelity of the final peptide product. This document is intended for researchers, chemists, and drug development professionals seeking to deepen their understanding and optimize their peptide synthesis workflows.

The Glutamine Conundrum: Why Side-Chain Protection is Non-Negotiable

Glutamine, while essential, is a source of potential complications in iterative peptide synthesis. Its side-chain primary amide is not inert under the conditions of peptide coupling and Nα-deprotection. Without adequate protection, two major side reactions can occur, compromising the yield and purity of the target peptide[1]:

-

Dehydration to Nitrile: During the activation of the Cα-carboxyl group (a necessary step for peptide bond formation), coupling reagents, particularly carbodiimides, can react with the side-chain amide. This leads to an irreversible dehydration, converting the glutamine residue into a nitrile derivative[2][3]. This modification alters the peptide's structure, charge, and biological activity.

-

Pyroglutamate Formation: An unprotected N-terminal glutamine residue is susceptible to intramolecular cyclization, especially under the basic conditions of Fmoc-deprotection or even with residual base during coupling[4]. The Nα-amine attacks the side-chain amide, releasing ammonia and forming a stable five-membered lactam ring known as pyroglutamate (pGlu)[1][5]. This truncates the peptide and is a common source of difficult-to-remove impurities.

To circumvent these issues, a temporary shield for the side-chain amide is required. This protecting group must satisfy the principle of orthogonality : it must remain stable during the repeated Nα-Fmoc deprotection cycles (typically with piperidine, a base) and be cleanly removed only at the final stage under conditions that also cleave the peptide from the resin and remove other side-chain protecting groups (typically with a strong acid)[1][6][7]. The trityl group has emerged as the industry standard for this purpose.

Caption: Common side reactions of unprotected glutamine during SPPS.

The Trityl Group: A Bulky Guardian

The trityl (Trt) group is a triphenylmethyl moiety. Its selection as a protecting group for the glutamine side chain is a deliberate choice rooted in its distinct chemical properties: steric hindrance and acid lability[8][9].

-

Steric Bulk: Composed of three phenyl rings attached to a single carbon, the Trt group is exceptionally large. When attached to the glutamine side-chain nitrogen, it acts as a physical shield, sterically preventing coupling reagents from accessing and reacting with the amide[2][9].

-

Acid Lability: The bond connecting the Trt group to the amide nitrogen is stable to basic and neutral conditions but is highly susceptible to cleavage by strong acids, such as trifluoroacetic acid (TFA)[10][11]. This is due to the remarkable stability of the resulting trityl carbocation, whose positive charge is extensively delocalized across the three phenyl rings[8][9].

This combination of base stability and acid lability makes the Trt group perfectly compatible with the most common orthogonal protection scheme in SPPS: the Fmoc/tBu strategy[1][12].

Caption: Structure of Fmoc-Gln(Trt)-OH building block.

Core Functions & Advantages of Trityl Protection

The use of Fmoc-Gln(Trt)-OH is not merely a preventative measure; it actively enhances the efficiency and success of the synthesis process.

Enhanced Solubility

A significant practical challenge in SPPS is the poor solubility of certain amino acid derivatives. Unprotected Fmoc-Gln-OH has notoriously low solubility in standard solvents like dimethylformamide (DMF)[3]. This can lead to incomplete dissolution, inaccurate concentration measurements, and inefficient coupling. The large, hydrophobic trityl group dramatically improves the solubility of the building block, ensuring it dissolves readily and participates effectively in the coupling reaction[1][3].

Orthogonality in Practice: The Fmoc-SPPS Workflow

The Trt group's stability profile allows it to integrate seamlessly into the standard Fmoc-SPPS cycle.

-

Coupling: The Fmoc-Gln(Trt)-OH building block is activated and coupled to the free N-terminal amine of the growing peptide chain on the solid support. The Trt group protects the side chain from side reactions.

-

Fmoc Deprotection: The resin is treated with a basic solution (e.g., 20% piperidine in DMF) to remove the Nα-Fmoc group, exposing a new amine for the next coupling cycle. The acid-labile Trt group remains completely intact[1][8].

-

Final Cleavage: After the full peptide sequence is assembled, the resin is treated with a strong acid cocktail, typically containing 95% TFA. This single step simultaneously cleaves the completed peptide from the resin, removes the Trt group from the glutamine side chain, and removes other acid-labile side-chain protecting groups (e.g., t-butyl on Asp, Glu, Ser).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. peptide.com [peptide.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amino protecting group—triphenylmethyl series [en.highfine.com]

- 11. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 12. Peptide synthesis - Wikipedia [en.wikipedia.org]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Role of the Boc Protecting Group in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Controlled Assembly in Peptide Synthesis